Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition: 2-ABT Derivatives Outperform Levamisole
Derivatives of 2-acetylbenzothiophene, specifically synthesized levamisole-like compounds, demonstrate superior inhibition of human tissue-nonspecific alkaline phosphatase (TNAP) compared to the parent drug levamisole . This enhanced inhibition is critical for research into preventing vascular calcification, as these derivatives selectively block TNAP without affecting intestinal or placental alkaline phosphatases .
| Evidence Dimension | IC50 for TNAP inhibition |
|---|---|
| Target Compound Data | Four levamisole derivatives of 2-ABT reported with better inhibition than levamisole; IC50 and Ki values determined. |
| Comparator Or Baseline | Levamisole |
| Quantified Difference | Better inhibition property on TNAP than levamisole |
| Conditions | Enzyme inhibition assay, human TNAP |
Why This Matters
This demonstrates a clear, quantifiable improvement in target engagement for a disease-relevant enzyme, making 2-ABT derivatives superior candidates for calcification research compared to the generic levamisole scaffold.
